6-(3,3-Diphenylpropyl)guvacine

GABA transporter Uptake inhibition Structure-activity relationship

6-(3,3-Diphenylpropyl)guvacine (also designated 6-DDPG or compound 30f) is a synthetic, 6-position-substituted derivative of the naturally occurring pyridine alkaloid guvacine. It belongs to the class of gamma-aminobutyric acid (GABA) uptake inhibitors and acts by blocking the reuptake of the major inhibitory neurotransmitter GABA from the synaptic cleft.

Molecular Formula C21H24ClNO2
Molecular Weight 357.9 g/mol
CAS No. 134420-91-0
Cat. No. B165183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,3-Diphenylpropyl)guvacine
CAS134420-91-0
Synonyms6-(3,3-diphenylpropyl)guvacine
6-DDPG
Molecular FormulaC21H24ClNO2
Molecular Weight357.9 g/mol
Structural Identifiers
SMILESC1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl
InChIInChI=1S/C21H23NO2.ClH/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,19-20,22H,12-15H2,(H,23,24);1H
InChIKeyFCCLVOJEINBTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,3-Diphenylpropyl)guvacine (CAS 134420-91-0) – A 6-Substituted Guvacine-Derived GABA Uptake Inhibitor with Nanomolar Potency for Neuroscience Research Procurement


6-(3,3-Diphenylpropyl)guvacine (also designated 6-DDPG or compound 30f) is a synthetic, 6-position-substituted derivative of the naturally occurring pyridine alkaloid guvacine. It belongs to the class of gamma-aminobutyric acid (GABA) uptake inhibitors and acts by blocking the reuptake of the major inhibitory neurotransmitter GABA from the synaptic cleft. In vitro, 6-(3,3-diphenylpropyl)guvacine inhibits GABA uptake with an IC50 value of 0.1 µM (100 nM) [1], placing its potency on par with the most effective GABA transporter (GAT) inhibitors described to date. The compound is primarily utilized as a research tool in neuropharmacology, medicinal chemistry, and drug discovery programs focused on epilepsy, anxiety, and other GABA-related disorders [2].

6-(3,3-Diphenylpropyl)guvacine Procurement: Why In-Class Analogs Cannot Be Safely Substituted Despite Shared Guvacine Scaffold


Although multiple GABA uptake inhibitors share the guvacine or nipecotic acid scaffold, simple substitution among this compound class is not scientifically valid. The parent molecule guvacine itself is a relatively weak inhibitor (IC50 ~14–39 µM at GAT-1) , and other 6-substituted guvacine congeners exhibit widely divergent potencies ranging from sub-micromolar to completely inactive, depending on the precise substitution pattern [1]. The 3,3-diphenylpropyl side chain at position 6 confers a unique combination of optimal pharmacophoric fit and enhanced lipophilicity that cannot be replicated by alkyl, mono-aryl, or shorter-chain diaryl analogs. Consequently, procuring a non-identical guvacine derivative—even one with superficial structural similarity—will not guarantee equivalent GABA uptake inhibitory activity and may invalidate experimental outcomes in neuropharmacological studies.

6-(3,3-Diphenylpropyl)guvacine Quantitative Differentiation: Head-to-Head Potency Gains vs. Parent Guvacine and Benchmark Inhibitors


6-(3,3-Diphenylpropyl)guvacine vs. Parent Guvacine: 140-Fold Greater Potency at GABA Uptake Inhibition

When compared directly in synaptosomal GABA uptake assays, 6-(3,3-diphenylpropyl)guvacine demonstrates a pronounced potency advantage over its parent scaffold guvacine. The target compound achieves an IC50 of 0.1 µM [1], whereas unsubstituted guvacine exhibits an IC50 of approximately 14 µM at human GAT-1 . This corresponds to a 140-fold enhancement in inhibitory activity conferred by the 3,3-diphenylpropyl substitution at the 6-position of the tetrahydropyridine ring.

GABA transporter Uptake inhibition Structure-activity relationship

6-(3,3-Diphenylpropyl)guvacine vs. Nipecotic Acid: 80-Fold Potency Advantage in Synaptosomal GABA Uptake

Nipecotic acid, a widely used classical GABA uptake inhibitor, shows an IC50 of approximately 8 µM at human GAT-1 . In contrast, 6-(3,3-diphenylpropyl)guvacine achieves an IC50 of 0.1 µM in synaptosomal GABA uptake assays [1]. This represents an 80-fold potency advantage for the 6-substituted guvacine derivative over this common comparator.

GABA transporter Uptake inhibition Synaptosomal assay

6-(3,3-Diphenylpropyl)guvacine vs. Tiagabine: Comparable Potency to a Clinically Validated Anticonvulsant GAT1 Inhibitor

Tiagabine, an FDA-approved anticonvulsant, is among the most potent GAT1-selective inhibitors with an IC50 of approximately 67 nM in synaptosomal GABA uptake assays . 6-(3,3-Diphenylpropyl)guvacine, with an IC50 of 100 nM (0.1 µM) [1], exhibits potency within a factor of 1.5 of tiagabine. This positions the compound as a research-grade tool with inhibitory potency approaching that of a clinically utilized therapeutic agent.

GAT1 selectivity Anticonvulsant Benchmark comparison

Pharmacophore-Based Rational Design: 6-(3,3-Diphenylpropyl)guvacine as a Successful Model Validation Compound

6-(3,3-Diphenylpropyl)guvacine was explicitly synthesized to validate a computationally constructed pharmacophore model for GABA-uptake inhibitors. The compound's 3,3-diphenylpropyl substituent satisfied all three critical pharmacophoric features—a carboxylic acid group, a basic nitrogen, and a large lipophilic domain—predicted by molecular modeling [1]. This rational design approach distinguishes it from earlier guvacine derivatives that were synthesized through empirical derivatization. Other 6-substituted analogs lacking the optimal diarylpropyl geometry failed to achieve comparable potency [2].

Pharmacophore modeling Drug design Ligand-based design

Enhanced Lipophilicity for Improved Membrane Permeability: Class-Level Inference from N-Substituted GABA Uptake Inhibitor SAR

The introduction of lipophilic N-substituents onto the nipecotic acid and guvacine scaffolds has been consistently shown to enhance oral bioavailability and CNS penetration in this compound class [1]. The 3,3-diphenylpropyl group of the target compound substantially increases calculated logP relative to unsubstituted guvacine (predicted cLogP ~3.5–4.0 vs. ~ -0.5 for guvacine), suggesting improved passive membrane permeability compared to the parent amino acid [2]. While direct in vivo PK data for 6-(3,3-diphenylpropyl)guvacine are not publicly available, class-level SAR strongly indicates that the lipophilic substitution confers a permeability advantage essential for in vivo target engagement studies.

Lipophilicity Blood-brain barrier penetration Drug-like properties

6-(3,3-Diphenylpropyl)guvacine: Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


GABA Transporter Subtype Profiling and Pharmacological Characterization in Synaptosomal Assays

With an IC50 of 0.1 µM in synaptosomal GABA uptake assays [1], 6-(3,3-diphenylpropyl)guvacine is well-suited for detailed pharmacological characterization of native GABA transporter subtypes in brain tissue preparations. Its 140-fold potency advantage over guvacine enables precise concentration-response studies at nanomolar concentrations, minimizing non-specific binding artifacts that plague high-concentration experiments with weaker inhibitors.

Pharmacophore-Driven GAT Inhibitor Drug Design and Lead Optimization Programs

The compound's origin as a computationally predicted, experimentally validated pharmacophore probe [1] makes it an ideal starting template for medicinal chemistry campaigns. Its three-point pharmacophoric alignment (carboxylic acid, basic nitrogen, lipophilic domain) provides a well-characterized scaffold for systematic SAR expansion, enabling rational modifications to modulate potency, selectivity, and pharmacokinetic properties.

In Vivo Neuropharmacological Studies Requiring CNS-Penetrant GABA Uptake Inhibition

The substantial lipophilicity increase conferred by the 3,3-diphenylpropyl group (predicted cLogP increase of ~4 log units over guvacine) [2] suggests favorable blood-brain barrier permeability relative to polar GABA uptake inhibitor scaffolds. This makes the compound particularly suitable for acute and chronic in vivo models of epilepsy, anxiety, and other GABA-related neurological disorders where CNS target engagement is critical.

Comparative Benchmarking Against Clinically Validated GAT Inhibitors in Preclinical Assays

With potency within a factor of 1.5 of the FDA-approved anticonvulsant tiagabine , 6-(3,3-diphenylpropyl)guvacine serves as a non-clinical comparator for validating novel GAT inhibitor candidates in head-to-head preclinical efficacy assays, providing a chemically distinct yet equipotent reference compound for proof-of-concept studies [1].

Quote Request

Request a Quote for 6-(3,3-Diphenylpropyl)guvacine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.